Allyl(2,2-diethoxyethyl)sulfane

Description

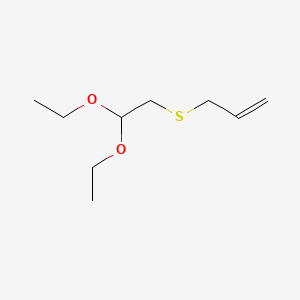

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-diethoxyethylsulfanyl)prop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c1-4-7-12-8-9(10-5-2)11-6-3/h4,9H,1,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPNPBPAAVCQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSCC=C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233881 | |

| Record name | 3-((2,2-Diethoxyethyl)thio)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84824-84-0 | |

| Record name | 3-[(2,2-Diethoxyethyl)thio]-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84824-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2,2-Diethoxyethyl)thio)propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,2-Diethoxyethyl)thio)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2,2-diethoxyethyl)thio]propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Allyl 2,2 Diethoxyethyl Sulfane Transformations and Reactivity

Reaction Pathways and Kinetic Studies

The reactivity of Allyl(2,2-diethoxyethyl)sulfane is dictated by the presence of the allyl group, the sulfur atom, and the diethoxyethyl moiety. These functional groups open up several potential reaction pathways, including radical-mediated processes, pericyclic rearrangements, and addition reactions. Kinetic studies on related allyl sulfide (B99878) systems provide a framework for understanding the feasibility and rates of these transformations.

Radical-Mediated Processes in Allyl Sulfane Chemistry

The sulfur-carbon bond in allyl sulfanes can be susceptible to homolytic cleavage, and the allylic C-H bonds are potential sites for hydrogen abstraction, making radical-mediated reactions a significant aspect of their chemistry. These processes are often initiated by radical species or photochemical and thermal induction.

In atmospheric and biological systems, the hydroxyl (OH) radical is a key oxidant. The reaction of OH radicals with alkyl sulfides has been a subject of both experimental and theoretical investigations. For this compound, the OH-initiated oxidation can be expected to proceed via two primary pathways: OH addition to the double bond and hydrogen abstraction from the C-H bonds.

The addition of the OH radical to the double bond would lead to the formation of a sulfur-containing radical adduct. This intermediate can then undergo further reactions, such as addition of molecular oxygen, leading to peroxy radicals and subsequent complex degradation pathways.

Hydrogen abstraction can occur from the allylic position, which is activated by the adjacent double bond, or from the diethoxyethyl group. Abstraction from the allylic position would generate a resonance-stabilized allyl radical, which can then react with oxygen to form various oxidation products.

Studies on simple dialkyl sulfides have shown that the reaction with OH radicals can proceed through both addition and abstraction channels, with the branching ratio being dependent on temperature and pressure. The presence of the double bond in this compound would likely favor the addition pathway.

Table 1: Plausible Products from OH-Initiated Oxidation of this compound

| Reactant | Initiator | Primary Intermediate(s) | Potential Final Product(s) |

| This compound | OH Radical | Sulfur-containing radical adduct, Allyl radical | Hydroxylated derivatives, Carbonyl compounds, Sulfoxides |

Electrophilic and Nucleophilic Addition Reactions Involving Allylic Double Bonds

The double bond in the allyl group of this compound is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: Electrophiles, such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and strong acids, can add across the double bond. The reaction would proceed via a carbocationic intermediate. The regioselectivity of the addition would be governed by the stability of the resulting carbocation. In the presence of the sulfur atom, the formation of a bridged sulfonium (B1226848) ion intermediate could also influence the stereochemistry of the addition.

Nucleophilic Addition: While less common for isolated double bonds, nucleophilic addition to the allyl group can be facilitated if the double bond is part of a conjugated system or is activated by a nearby electron-withdrawing group. In the case of this compound, direct nucleophilic attack on the double bond is unlikely without prior activation. However, radical-mediated additions of nucleophilic radicals to the double bond are plausible.

Table 2: Potential Addition Reactions of the Allylic Double Bond in this compound

| Reaction Type | Reagent | Expected Intermediate | Product Type |

| Electrophilic Addition | Br₂ | Bromonium ion | Dibromoalkane |

| Electrophilic Addition | HBr | Carbocation | Bromoalkane |

| Radical Addition | HBr (with peroxides) | Bromoalkyl radical | Bromoalkane (anti-Markovnikov) |

Mechanistic Elucidation of Catalytic Cycles

Role of Catalyst Identity in C-S Bond Formation and Cleavage

There are no available studies that investigate the role of different catalysts in the formation or cleavage of the carbon-sulfur (C-S) bond specifically within this compound. While research exists on C-S bond activation in other organosulfur compounds, such as the use of transition metal complexes to cleave bonds in thiophenes or the enzymatic cleavage of isethionate, these findings cannot be directly extrapolated to this compound without dedicated experimental or computational evidence. acs.orgnih.gov General principles of catalysis in related allyl sulfides often involve metals like palladium or ruthenium, for instance, in cross-metathesis reactions, but specific catalyst performance, efficiency, and mechanism for this compound have not been documented. nih.gov

Stereochemical Control Mechanisms in Asymmetric Transformations

Information regarding stereochemical control in reactions involving this compound is absent from the scientific literature. Asymmetric transformations of analogous compounds, such as prochiral allylboronates or allyl acetates, often rely on chiral ligands complexed to metal catalysts (e.g., palladium or iridium) to direct the stereochemical outcome. nih.govchinesechemsoc.org These mechanisms involve the intricate three-dimensional arrangement of the substrate and catalyst to favor the formation of one enantiomer or diastereomer over another. researchgate.netnih.govrsc.org However, without experimental data for this compound, any discussion of stereocontrol would be purely speculative.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Investigations of Reaction Energetics and Transition States

No Density Functional Theory (DFT) studies specifically targeting this compound have been published. DFT is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For related compounds like allyl mercaptan and other allyl sulfides, DFT has been employed to calculate thermodynamic parameters, bond dissociation energies, and reaction barriers, providing insight into their reactivity and potential as radical scavengers. mdpi.comresearchgate.net Such calculations would be essential to understand the energetics and transition state geometries of reactions involving this compound, but this research has not been performed or reported.

Molecular Dynamics Simulations of Compound Reactivity

There is no record of molecular dynamics (MD) simulations being conducted for this compound. MD simulations provide a way to study the physical movements of atoms and molecules over time, offering insights into conformational changes, solvent effects, and the dynamic behavior of reactive intermediates. While MD simulations have been applied to understand the behavior of other sulfur-containing systems, from simple liquids to complex biomolecules, the specific reactivity of this compound has not been explored through this methodology. researchgate.net

Quantum Chemical Calculations for Mechanistic Proposals

Comprehensive quantum chemical calculations to propose or support mechanistic pathways for this compound transformations are not available. Such calculations are fundamental for modern mechanistic chemistry, allowing researchers to model reaction pathways, evaluate the stability of intermediates, and corroborate experimental findings. acs.orgacs.orgatlantis-press.com Studies on other sulfur compounds demonstrate the utility of these methods in understanding reaction mechanisms, such as thio-Michael additions or the deprotonation of thiols. acs.orgnih.gov The absence of these calculations for this compound means that any proposed mechanism for its reactions would lack theoretical validation.

Applications of Allyl 2,2 Diethoxyethyl Sulfane in Advanced Organic Synthesis

Role as Chiral Auxiliaries and Inducers in Asymmetric Synthesis

There is no available research data to suggest that Allyl(2,2-diethoxyethyl)sulfane is utilized as a chiral auxiliary or as an inducer in asymmetric synthesis. Chiral auxiliaries are typically well-defined chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.govnih.govorganic-chemistry.org General principles of asymmetric synthesis often involve the use of sulfur-containing chiral auxiliaries, but specific studies detailing the application of this compound in this context are absent from the searched scientific literature. cuni.cznih.govcymitquimica.com

No specific methods or research findings were identified that describe the use of this compound in the preparation of enantioenriched homoallylic alcohols. The synthesis of such alcohols is a significant area of research, with numerous methods developed involving the asymmetric allylation of carbonyl compounds. cuni.czresearchgate.netresearchgate.netjchemrev.comnih.govorganic-chemistry.orgresearchgate.netchemsrc.com However, none of the retrieved studies implicate this compound as a reagent or auxiliary in these transformations.

Synthetic Building Blocks for Complex Molecular Architectures

While this compound possesses a C5 carbon skeleton, which could theoretically serve as a building block in the synthesis of more complex molecules, there is no specific information available on its application for this purpose. jchemrev.comorganic-chemistry.org

The total syntheses of complex natural products like Amphidinolides and Neopeltolide are major undertakings in organic chemistry and are well-documented. nih.gov These syntheses involve intricate strategies and a variety of reagents. However, a review of the literature on the total synthesis of Amphidinolides and Neopeltolide does not indicate the use of this compound as a key building block or intermediate. cuni.cznih.gov

There is no available information linking this compound as a precursor to any specific pharmaceutically relevant scaffolds or bioactive compounds. The development of new pharmaceuticals often relies on the synthesis of novel molecular scaffolds, but the role of this particular sulfane has not been documented in the accessible literature.

Strategic Functional Group Transformations and Derivatizations

The strategic transformation of functional groups is a cornerstone of organic synthesis. For a molecule like this compound, transformations of the sulfide (B99878) and allyl groups would be of primary interest.

Selective Cleavage and Deprotection of Allyl and Acetal (B89532) Moieties

In a molecule containing both an allyl group and an acetal, their selective cleavage is a key challenge that relies on orthogonal protecting group strategies. The allyl group is typically stable under a variety of conditions but can be cleaved using specific reagents, most commonly involving transition metals like palladium. organic-chemistry.orggoogle.com The diethoxyethyl acetal, on the other hand, is sensitive to acidic conditions.

Cleavage of the Allyl Group: The deprotection of allyl ethers and similar structures is frequently accomplished using palladium(0) catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger. organic-chemistry.orgpuce.edu.ec These conditions are generally mild and neutral, which would likely leave the acid-sensitive diethoxyethyl acetal group intact. A variety of scavengers can be employed to trap the resulting allyl cation, including barbituric acid derivatives, tributyltin hydride, or polymethylhydrosiloxane (B1170920) (PMHS) with ZnCl₂. organic-chemistry.orgpuce.edu.ec The choice of scavenger and solvent system can be optimized to ensure high yields and selectivity. For instance, palladium-catalyzed hydrostannolysis with tributyltin hydride is a rapid and quantitative method for cleaving allyl groups without affecting acid-labile groups like tert-butoxycarbonyl (Boc). puce.edu.ec

Another approach for allyl group removal is through oxidative cleavage. organic-chemistry.org This method involves a one-pot reaction using an oxidizing agent like osmium tetroxide (OsO₄) in catalytic amounts, along with a co-oxidant such as sodium periodate (B1199274) (NaIO₄). organic-chemistry.org The reaction proceeds by dihydroxylation of the allyl double bond, followed by oxidative scission of the resulting diol. organic-chemistry.org These near-neutral pH conditions are often compatible with many other protecting groups. organic-chemistry.org

Cleavage of the Acetal Group: The diethoxyethyl acetal is a protecting group for an aldehyde functionality. It is characterized by its stability to basic and nucleophilic conditions but is readily cleaved under aqueous acidic conditions. The hydrolysis of the acetal regenerates the parent aldehyde. This cleavage is typically achieved using dilute solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or with weaker acids like acetic acid in the presence of water.

Orthogonal Deprotection Strategy: The differential reactivity of the allyl and acetal groups allows for their selective removal. This orthogonality is crucial in multi-step synthesis. google.comsigmaaldrich.com

To selectively cleave the allyl group while retaining the acetal: One would employ palladium-catalyzed conditions. The neutral or slightly basic nature of these reactions would not affect the acid-labile acetal.

To selectively cleave the acetal group while retaining the allyl group: Treatment with mild aqueous acid would hydrolyze the acetal. The allyl group is generally stable to these conditions, especially if strong acids and harsh conditions are avoided.

The following table summarizes the hypothetical selective deprotection strategies for this compound.

| Target Moiety for Cleavage | Reagents and Conditions | Expected Outcome | Stability of Other Moiety |

| Allyl Group | Pd(PPh₃)₄, scavenger (e.g., Bu₃SnH or barbituric acid) in an appropriate solvent (e.g., THF, DCM) | Cleavage of the allyl-sulfur bond to yield a thiol and propylene. | Acetal group remains intact. |

| Diethoxyethyl Acetal | Mild aqueous acid (e.g., 1M HCl, Acetic Acid/H₂O) | Hydrolysis of the acetal to yield the corresponding aldehyde. | Allyl group remains intact. |

Controlled Transformations of the Diethoxyethyl Acetal for Diverse Products

Assuming the diethoxyethyl acetal moiety of this compound can be selectively deprotected, the resulting aldehyde opens a gateway to a wide array of chemical transformations. The aldehyde functionality is one of the most versatile in organic synthesis, serving as a precursor to numerous other functional groups and for the construction of more complex molecular architectures.

Following the hydrolysis of the acetal to the aldehyde (let's call the product "allyl(2-oxoethyl)sulfane"), several standard synthetic operations could be performed.

Transformations of the Aldehyde:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions with the sulfide or allyl group. This would yield allyl(carboxymethyl)sulfane.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation would result in the formation of allyl(2-hydroxyethyl)sulfane. The choice of reagent is critical; NaBH₄ is generally milder and more chemoselective.

Nucleophilic Addition (Carbon-Carbon Bond Formation): The aldehyde is an excellent electrophile for reactions with various carbon nucleophiles.

Grignard Reaction: Reaction with a Grignard reagent (R-MgBr) would lead to the formation of a secondary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) would convert the aldehyde into an alkene, allowing for chain extension and the introduction of new double bonds.

Aldol Condensation: Reaction with an enolate (from another ketone or aldehyde) would form a β-hydroxy carbonyl compound, a key transformation for building larger carbon skeletons.

Reductive Amination: The aldehyde can be converted into an amine through reductive amination. This involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by reduction in situ with a reagent like sodium cyanoborohydride (NaBH₃CN).

The table below illustrates the potential products derived from the controlled transformation of the aldehyde generated from this compound.

| Reaction Type | Reagent(s) | Product Functional Group | Hypothetical Product Name |

| Oxidation | Ag₂O or KMnO₄ | Carboxylic Acid | Allyl(carboxymethyl)sulfane |

| Reduction | NaBH₄ | Primary Alcohol | Allyl(2-hydroxyethyl)sulfane |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol | Allyl(2-hydroxy-2-R-ethyl)sulfane |

| Wittig Reaction | Ph₃P=CHR | Alkene | Allyl(3-R-prop-2-enyl)sulfane |

| Reductive Amination | R₂NH, NaBH₃CN | Amine | Allyl(2-dialkylaminoethyl)sulfane |

These transformations highlight the synthetic utility of the diethoxyethyl acetal as a masked aldehyde. By controlling the deprotection and subsequent reaction sequence, a diverse range of products could theoretically be synthesized from a precursor like this compound, demonstrating its potential as a versatile building block in advanced organic synthesis.

Advanced Analytical Characterization Techniques in Allyl 2,2 Diethoxyethyl Sulfane Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopy is fundamental to determining the precise atomic arrangement within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) offer complementary information to build a complete structural picture.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. This precision allows for the calculation of a unique molecular formula. In the analysis of Allyl(2,2-diethoxyethyl)sulfane, HRMS would provide its exact mass, confirming its elemental makeup (C9H18O2S). Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule would likely fragment at the C-S and C-O bonds, yielding characteristic ions that can be used to piece together the original structure. For instance, the fragmentation of a similar compound, allyl methyl sulfide (B99878), under GC-MS analysis shows characteristic peaks that help in its identification. nih.gov

The following table shows an example of the top five mass-to-charge ratio peaks for allyl methyl sulfide.

| m/z | Relative Intensity |

| 88.0 | 99.99 |

| 45.0 | 80.64 |

| 73.0 | 79.92 |

| 39.0 | 64.48 |

| 41.0 | 56.98 |

Table 2: Illustrative GC-MS fragmentation data for Allyl Methyl Sulfide. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a "fingerprint" of the molecule.

IR Spectroscopy: In the IR spectrum of this compound, one would expect to see characteristic absorption bands for C-H stretching and bending, C=C stretching of the allyl group, and C-O and C-S stretching frequencies. The NIST WebBook provides IR spectral data for related compounds like diallyl sulfide, which can be used as a reference. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR. The C=C and C-S bonds would be expected to give rise to strong Raman signals.

The table below lists some of the expected vibrational frequencies for functional groups present in this compound, based on data for similar compounds.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| C-H (sp²) | Stretching | 3000-3100 |

| C-H (sp³) | Stretching | 2850-3000 |

| C=C | Stretching | 1640-1680 |

| C-O | Stretching | 1000-1300 |

| C-S | Stretching | 600-800 |

Table 3: Illustrative Infrared absorption frequencies for functional groups in this compound.

Advanced Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is essential for separating complex mixtures and assessing the purity of a compound. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like many organosulfides. nih.gov When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. For this compound, GC would be used to determine its purity by separating it from any starting materials, byproducts, or degradation products. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions. The use of a cold-on-column injection technique can be beneficial for thermally labile sulfur compounds to prevent their degradation during analysis. nih.gov Quantitative analysis of sulfide ions in biological samples has been successfully achieved using GC/MS with a derivatization reagent. nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

For compounds that are not sufficiently volatile or are thermally unstable, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. nih.gov While this compound is likely volatile enough for GC, HPLC could be employed for the analysis of related non-volatile species or for preparative scale purification. A reversed-phase HPLC method, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, would likely be effective for separating this compound from more polar impurities. Derivatization can be used to enhance the detection of certain compounds, such as in the analysis of 2-chloroethyl ethylsulfide and its by-products. dtic.mil

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures (if applicable)

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for a comprehensive understanding of a molecule's chemical and physical properties. In the context of this compound, while no specific crystallographic data has been published to date, the application of this technique would be invaluable for elucidating its solid-state structure and, if chiral, its absolute stereochemistry.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice can be determined.

For this compound, a successful crystallographic analysis would provide key structural parameters. For instance, the C-S bond lengths and the C-S-C bond angle would be determined with high precision. These values could offer insights into the nature of the sulfur linkage. In various organosulfur compounds, C-S bond lengths can vary, and the observed length in this specific molecule would be of significant interest. wikipedia.org Furthermore, the conformation of the flexible diethoxyethyl and allyl groups would be fixed in the solid state, revealing the preferred spatial arrangement of these substituents.

A critical application of X-ray crystallography is the determination of absolute stereochemistry for chiral molecules. nih.gov If this compound were to be resolved into enantiomers, or if a chiral derivative was synthesized, anomalous dispersion techniques in X-ray crystallography could be used to definitively assign the R or S configuration at any stereocenters. nih.gov This is achieved by analyzing the subtle differences in the diffraction pattern caused by the interaction of X-rays with the core electrons of the atoms, which is dependent on the handedness of the molecule. nih.gov

While data for the title compound is not available, the study of related organosulfur compounds demonstrates the power of this technique. For example, the crystal structure of tetramethylthiuram sulfide revealed a molecule with two planar (CH₃)₂NCS subunits joined by a sulfide, with a dihedral angle of nearly 90° between the subunits. wikipedia.org In another instance, the analysis of 4-amino-4'-nitrodiphenyldisulfide provided detailed information on the C-S bond lengths and the CSSC torsion angle, which helped in understanding the electronic communication, or lack thereof, between the two aromatic rings through the disulfide bridge. capes.gov.br

Should single crystals of this compound be successfully grown, X-ray diffraction analysis would yield a wealth of structural information. The data obtained would be presented in a crystallographic information file (CIF), which includes the unit cell dimensions, space group, atomic coordinates, and displacement parameters.

Below is an illustrative table of the kind of crystallographic data that would be obtained for this compound. The values are hypothetical and serve only to demonstrate the type of information generated.

Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₉H₁₈O₂S |

| Formula Weight | 206.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) | 95.67 |

| Volume (ų) | 1259.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.087 |

Q & A

Basic Question: What are the most reliable synthetic routes for Allyl(2,2-diethoxyethyl)sulfane, and how can structural purity be validated?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 2,2-diethoxyethyl thiol with allyl halides (e.g., allyl bromide) in anhydrous solvents like THF under inert conditions (argon/nitrogen) yields the target compound. Electrochemical methods, such as those used for allyl sulfone synthesis (e.g., sulfonation of allyl trifluoroborates), may also be adapted for this compound by substituting sulfinates with thiol precursors . Structural validation requires 1H/13C NMR to confirm the allyl (–CH2–CH=CH2) and diethoxy (–O–CH2–CH2–O–) moieties, while high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity is assessed via HPLC with UV detection at 220–260 nm, where sulfur-containing compounds exhibit strong absorbance .

Basic Question: How can researchers screen the biological activity of this compound in cancer models?

Methodological Answer:

Standard protocols involve cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to evaluate selective toxicity. Dose-response curves (0.1–100 µM) over 24–72 hours identify IC50 values. For mechanistic insights, flow cytometry quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest. Comparative studies should include positive controls like diallyl disulfide (DADS), a structurally related compound with established anticancer activity . Note that variations in cell line sensitivity (e.g., p53 status) and culture conditions (e.g., serum concentration) may influence results .

Advanced Question: How can conflicting data on the cytotoxicity of sulfur-containing allyl compounds be resolved?

Methodological Answer:

Contradictions in cytotoxicity studies often arise from differences in cell permeability , metabolic activation , or redox environments . To address this:

- Perform cellular uptake assays (e.g., LC-MS quantification of intracellular compound levels) to correlate cytotoxicity with bioavailability.

- Evaluate glutathione (GSH) depletion via Ellman’s assay, as sulfane sulfur (–S–S–) compounds like this compound may act via thiol-disulfide exchange mechanisms .

- Use knockout models (e.g., CRISPR-Cas9 for Nrf2 or GST genes) to identify resistance pathways. Meta-analyses of published IC50 values across cell lines can also highlight trends obscured by experimental variability .

Advanced Question: What factorial design approaches optimize the electrochemical synthesis of this compound?

Methodological Answer:

A 2^k factorial design is ideal for optimizing electrochemical parameters. Key factors include:

- Voltage (1.5–3.0 V) and current density (5–20 mA/cm²).

- Solvent composition (e.g., acetonitrile/water ratios).

- Temperature (25–50°C) and reaction time (2–12 hours).

Responses monitored are yield (GC-MS), purity (HPLC), and energy efficiency (kW·h/mol). For example, a central composite design (CCD) revealed that higher voltages (>2.5 V) in acetonitrile/water (4:1) at 35°C maximize yield (85%) while minimizing side products like sulfoxides .

Advanced Question: What biochemical pathways are implicated in the activity of this compound, and how can they be studied?

Methodological Answer:

The compound’s sulfane sulfur moiety likely modulates redox signaling by interacting with cysteine residues in proteins (e.g., Keap1-Nrf2 pathway) or depleting GSH. Methodologies include:

- Proteomic profiling (TMT labeling + LC-MS/MS) to identify oxidized proteins.

- ROS detection using fluorescent probes (e.g., DCFH-DA) in live cells.

- Gene expression analysis (qPCR or RNA-Seq) for antioxidant genes (e.g., HO-1, SOD1).

In vitro studies with recombinant thioredoxin reductase can quantify enzyme inhibition, while in vivo models (e.g., xenografts) assess tumor growth suppression and systemic toxicity .

Advanced Question: How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the S–S and C–S bonds to predict stability under physiological conditions. Molecular docking (AutoDock Vina) models interactions with targets like NF-κB or tubulin. MD simulations (GROMACS) assess membrane permeability by estimating logP values and diffusion coefficients across lipid bilayers. These models guide structural modifications; for instance, substituting diethoxy with methoxy groups increases hydrophobicity (logP from 1.2 to 1.8), enhancing cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.